N-Methyl-3-pyridinamine

Catalog No.
S705695
CAS No.
18364-47-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3-pyridinamine

CAS Number

18364-47-1

Product Name

N-Methyl-3-pyridinamine

IUPAC Name

N-methylpyridin-3-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3

InChI Key

DBGFNLVRAFYZBI-UHFFFAOYSA-N

SMILES

CNC1=CN=CC=C1

Canonical SMILES

CNC1=CN=CC=C1

The exact mass of the compound N-Methyl-3-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methyl-3-pyridinamine is a substituted aminopyridine derivative featuring a methylamino group at the 3-position of the pyridine ring. This specific structural arrangement defines its utility as a versatile chemical intermediate and precursor in the synthesis of complex organic molecules. Its primary role in procurement is as a non-interchangeable building block for pharmaceuticals, agrochemicals, and materials science applications where the precise steric and electronic properties of the 3-(methylamino)pyridyl moiety are required.

Research Fit

Balanced lipophilicity supports CNS-related fragment design and organic-phase workup.
Reduced basicity relative to 3-aminopyridine minimizes side reactions in multi-step sequences.
N-methyl scaffold is a privileged motif for kinase inhibitor synthesis and SAR exploration.

Substituting N-Methyl-3-pyridinamine with close analogs is often unviable due to significant shifts in physicochemical and reactive properties. The parent compound, 3-aminopyridine, lacks the N-methyl group, altering its nucleophilicity and basicity, which can lead to different reaction kinetics or unwanted side-products. Positional isomers, such as N-methyl-2-pyridinamine and N-methyl-4-pyridinamine, exhibit distinct electronic effects and coordination geometries, making them unsuitable for syntheses where regioselectivity is critical. Furthermore, the dimethylated analog, N,N-dimethyl-3-pyridinamine, introduces greater steric hindrance that can impede or prevent desired transformations. These differences are critical in multi-step syntheses where precise molecular recognition and reactivity are paramount.

Substitution Risk

Unsubstituted 3-aminopyridine exhibits higher polarity and basicity, altering protonation and extraction behavior.
Absence of the N-methyl group removes steric shielding, increasing susceptibility to over-alkylation and N-quaternization.
Fragment-based SAR indicates the N-methyl group is a key activity contributor; unmethylated analogs may not reproduce target engagement.

TRKA Inhibitor Synthesis Precursor

N-Methyl-3-pyridinamine is explicitly specified as a key starting material in the synthesis of a patented class of pyrazolo[3,4-b]pyridine derivatives that function as potent Tropomyosin receptor kinase A (TRKA) inhibitors. The patent's synthetic route (Example 1) demonstrates the condensation of a derivative of this compound to form the final, biologically active molecule. In this context, substitution with isomers or analogs would not yield the claimed chemical entity, making the procurement of N-Methyl-3-pyridinamine non-negotiable for this application.

Evidence DimensionSuitability for Patented Synthesis
Target Compound DataEnables synthesis of the target pyrazolo[3,4-b]pyridine TRKA inhibitor.
Comparator Or BaselineOther pyridine analogs (isomers, parent amine). They do not produce the patented compound.
Quantified Difference100% Requirement. The specific structure is required by the patent claims.
ConditionsAs described in the synthesis of TRKA inhibitors.

For researchers and manufacturers developing this specific class of high-value oncology therapeutics, this exact compound is an indispensable, non-substitutable raw material.

Lipophilicity
Reported
XLogP3 0.8 vs. ~0.1
ΔLogP ~+0.7 (approx. 5–7×)
Supports CNS fragment partitioning and reversed-phase method development.
Computational prediction; verify experimentally for critical applications.

Basicity-Driven Process Selectivity

N-Methyl-3-pyridinamine possesses a distinct basicity that differentiates it from its parent amine and key positional isomers, a critical parameter for process control. The pKa of its conjugate acid is reported as 8.70. This is significantly more basic than its parent compound, 3-aminopyridine (pKa ≈ 6.04). This difference in basicity directly impacts its behavior in pH-dependent reactions, extractions, and salt formations, allowing for selective manipulation that is not possible with the less basic parent amine.

Evidence DimensionpKa of Conjugate Acid
Target Compound Data8.70
Comparator Or Baseline3-Aminopyridine: ~6.04
Quantified Difference~2.66 pKa units higher (more basic)
ConditionsAqueous solution, standard temperature.

This defined basicity allows chemists to control reaction conditions with greater precision, improving yields and simplifying purification by enabling pH-gated separations from less basic reactants or side products.

Basicity
Source review
pKa 8.70 vs. ~9.13
ΔpKa ≈ -0.43
Reduced protonation at neutral pH may improve passive permeability.
Measured at 30°C; confirm under your reaction conditions.

OLED Host Material Building Block

In the field of organic electronics, the precise structure of precursor molecules is critical for tuning the final properties of a material. N-Methyl-3-pyridinamine serves as a key structural component in the synthesis of advanced host materials for Organic Light-Emitting Diodes (OLEDs). Patents describe OLED materials where a pyridinamine derivative is incorporated to achieve specific triplet energy levels and thermal stability, which are essential for device efficiency and longevity. The use of an isomer or other analog would alter the electronic structure (e.g., HOMO/LUMO levels) and molecular packing of the final host material, negatively impacting device performance.

Evidence DimensionSuitability as OLED Material Precursor
Target Compound DataEnables synthesis of host materials with targeted electronic properties and thermal stability for high-efficiency OLEDs.
Comparator Or BaselineIsomeric or otherwise substituted pyridinamines. These would lead to materials with different, likely suboptimal, electronic and physical properties.
Quantified DifferenceStructural requirement. The 3-substituted pyridinamine core is specified to achieve the desired material performance.
ConditionsSynthesis of host materials for phosphorescent OLED devices.

For developers of next-generation displays and lighting, procuring this specific isomer is necessary to synthesize materials that meet the stringent performance targets for efficiency, color purity, and operational lifetime.

Synthetic yield
Data to verify
Key alkylation step 89.5% yield
vs. direct methylation (<60%)
Higher intermediate yield supports scale-up and cost efficiency.
Sulfonamide-protected route; verify reproducibility in your lab.
Fragment SAR
Reported
HQSAR fragment contribution map
N-methyl group shows high positive contribution to activity in tested series.
Removal led to lowest activity; class-level inference.

Patented Kinase Inhibitor Synthesis

As a non-interchangeable starting material for synthesizing pyrazolo[3,4-b]pyridine-based TRKA inhibitors for oncological research and drug development.

pH-Controlled Selective Synthesis

In multi-step organic syntheses where the distinct basicity of the methylamino group compared to a primary amine is leveraged for selective reactions or to facilitate easier purification and isolation of the final product through acid-base extractions.

Host Materials for Organic Electronics

As a core building block in the synthesis of novel host materials for phosphorescent OLEDs, where its specific structure is essential for achieving the required thermal stability and electronic properties for high-performance devices.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS / kinase inhibitor design
Lipophilicity and N-methyl SAR contribution
Target engagement and permeability assays
Multi-step synthesis with selective alkylation
Inherent N-protection and reaction selectivity
Side-product profiling and yield scalability
Chromatographic method development
Differentiated LogP for reversed-phase retention
Resolution from polar impurities
Fragment-based library screening
Favorable fragment-like properties
Hit identification and tractability

XLogP3

0.8

UNII

33VNV59XC6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (33.33%): Combustible liquid [Warning Flammable liquids];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18364-47-1

Wikipedia

N-methyl-3-pyridinamine

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